2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione
Overview
Description
2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Scientific Research Applications
2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and organic materials.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
Target of Action
The primary targets of 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, motivation, reward, and the release of various hormones.
Mode of Action
This compound interacts with its target, the D2 receptor, by binding to the allosteric site of the receptor This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways
Biochemical Pathways
Upon binding to the D2 receptor, this compound can affect various biochemical pathwaysChanges in dopamine signaling can have wide-ranging effects, influencing processes such as motor control, reward, and hormone release .
Pharmacokinetics
In silico analysis suggests that isoindolines, the class of compounds to which this compound belongs, have favorable pharmacokinetic properties
Result of Action
It has been suggested that isoindolines and isoindoline-1,3-dione compounds can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, these compounds have shown potential in the treatment of Alzheimer’s disease through the inhibition of β-amyloid protein aggregation .
Safety and Hazards
Preparation Methods
The synthesis of 2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Comparison with Similar Compounds
2-(3-(Dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
Properties
IUPAC Name |
2-[3-(dibenzylamino)-2-hydroxypropyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-21(18-27-24(29)22-13-7-8-14-23(22)25(27)30)17-26(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,21,28H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDKUZJHURDGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C(=O)C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146582 | |
Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170799-33-4 | |
Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170799-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-[Bis(phenylmethyl)amino]-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.